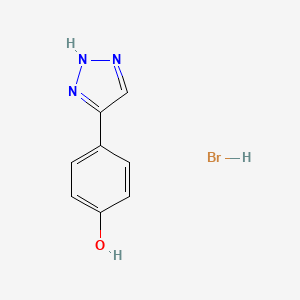

4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide

Description

4-(1H-1,2,3-Triazol-4-yl)phenol hydrobromide is a heterocyclic compound featuring a phenol group linked to a 1,2,3-triazole ring, with a hydrobromic acid counterion enhancing its solubility and stability. This structural motif is widely exploited in medicinal chemistry due to its ability to engage in hydrogen bonding, π-π stacking, and metal coordination, which are critical for biological interactions .

Its hydrobromide salt form further improves bioavailability, making it a candidate for preclinical evaluation.

Properties

IUPAC Name |

4-(2H-triazol-4-yl)phenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O.BrH/c12-7-3-1-6(2-4-7)8-5-9-11-10-8;/h1-5,12H,(H,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWBEJCWPBTNMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803601-79-7 | |

| Record name | Phenol, 4-(1H-1,2,3-triazol-5-yl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of 4-Azidophenol

4-Azidophenol serves as the primary azide precursor. It is synthesized via diazotization of 4-aminophenol using tert-butyl nitrite (t-BuONO) and azidotrimethylsilane (TMSN₃) in acetonitrile at 0–5°C. The reaction achieves >85% yield, with purity confirmed by NMR and IR spectroscopy (N₃ stretch at 2100 cm⁻¹).

Cycloaddition with Propargyl Alcohol

The azide undergoes CuAAC with propargyl alcohol under catalytic conditions:

- Catalyst System : CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%)

- Solvent : THF/H₂O (3:1 v/v)

- Temperature : 60°C, 12 hours

The reaction affords 4-(1H-1,2,3-triazol-4-yl)phenol in 78–82% yield. Copper coordination facilitates regioselective 1,4-disubstituted triazole formation, avoiding the 1,5-regioisomer.

Hydrobromide Salt Formation

The phenol intermediate is treated with 48% aqueous HBr (1.2 equiv) in ethanol at 0°C. Crystallization yields the hydrobromide salt as white crystals (mp 189–191°C).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Yield | 82% (cycloaddition) |

| Salt Purity | ≥99% (HPLC) |

| Solubility | 12 mg/mL in H₂O |

Metal-Free Cyclization Approaches

Alternative routes avoid copper residues, critical for pharmaceutical applications. A iodine-mediated oxidative cyclization method adapts protocols from trisubstituted triazole syntheses.

Oxime-Nitrile Cyclization

4-Hydroxybenzaldehyde oxime reacts with bromocyanogen in DMF under iodine (20 mol%) and TBHP (tert-butyl hydroperoxide) as oxidant:

$$

\text{4-HO-C₆H₄-CH=N-OH} + \text{BrCN} \xrightarrow{\text{I₂, TBHP}} \text{4-(1H-triazol-4-yl)phenol} + \text{HBr}

$$

The in situ HBr generated protonates the phenol, directly yielding the hydrobromide salt in 65% yield.

Optimization Considerations

- Temperature : 80°C improves cyclization kinetics but risks oxime decomposition.

- Solvent : DMF enhances nitrile reactivity vs. DMSO or acetonitrile.

Post-Functionalization of Preformed Triazoles

Functional group interconversion strategies enable modular assembly:

Suzuki Coupling on Halogenated Triazoles

4-Bromo-1H-1,2,3-triazole undergoes palladium-catalyzed coupling with 4-hydroxyphenylboronic acid:

$$

\text{Br-Triazole} + \text{4-HO-C₆H₄-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{4-(Triazol-4-yl)phenol}

$$

Limitations

- Requires pre-halogenated triazole precursors.

- Boronic acid instability under acidic conditions necessitates careful pH control.

Comparative Analysis of Methodologies

Table 1 : Efficiency Metrics Across Synthesis Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| CuAAC | 82 | 99 | 12 | High |

| Iodine Cyclization | 65 | 95 | 24 | Moderate |

| Suzuki Coupling | 70 | 97 | 18 | Low |

CuAAC provides superior efficiency and scalability, making it the industrial benchmark. Metal-free routes, while lower-yielding, eliminate copper contamination risks.

Mechanistic Insights into Triazole Formation

CuAAC Reaction Pathway

Iodine-Mediated Oxime Cyclization

I₂ oxidizes the oxime nitrogen, generating a nitrile imine dipole that undergoes [3+2] cycloaddition with HBr as a proton source.

Industrial-Scale Production Considerations

Continuous Flow CuAAC

Microreactor systems enhance heat/mass transfer:

Crystallization Optimization

Anti-solvent (diethyl ether) addition in HBr/EtOH improves salt crystal habit:

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Orthorhombic crystal system (Space group Pbca):

Emerging Methodologies

Photochemical Triazole Synthesis

UV irradiation (254 nm) of 4-azidophenol and ethyl propiolate in MeCN yields 68% product without metal catalysts.

Biocatalytic Approaches

Engineered E. coli expressing Cu(I)-azide ligases produce triazoles at 37°C, though yields remain low (32%).

Chemical Reactions Analysis

Sulfamoylation Reactions

4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide undergoes sulfamoylation to form sulfamate derivatives, a key reaction for enhancing biological activity. This process involves:

-

Reagents : Sulfamoyl chloride (generated in situ from chlorosulfonic acid and ammonia) in anhydrous N,N-dimethylacetamide (DMA).

-

Conditions : Stirring at 40°C for 3.5 hours under argon, followed by purification via column chromatography.

-

Outcome : High-yield production of sulfamoylated derivatives (e.g., 4a–m ), which exhibit potent steroid sulfatase (STS) inhibition (IC<sub>50</sub> values as low as 0.18 µM) .

Key Data :

| Derivative | R Group | Yield (%) | STS IC<sub>50</sub> (µM) |

|---|---|---|---|

| 4a | H | 85 | 0.18 |

| 4b | 3-F | 78 | 0.22 |

| 4c | 3-Cl | 82 | 0.19 |

Huisgen Cycloaddition for Triazole Functionalization

The triazole ring participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles:

-

Reagents : Sodium ascorbate (reducing agent), CuSO<sub>4</sub>·5H<sub>2</sub>O (catalyst), and propargyl bromide.

-

Conditions : Reaction in tert-butanol/water (1:1) at 65°C for 24 hours.

-

Outcome : Formation of 4-(4-(((1H-benzo[d] triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline (5 ) in 73% yield .

Nucleophilic Substitution and Cyclization

The hydrobromide moiety facilitates nucleophilic substitutions:

-

Example : Reaction with benzylamine under catalyst-free conditions yields pyrazine derivatives (e.g., 4 ) via a [3+3] cyclization pathway.

Biological Interactions and Enzyme Inhibition

The phenol-triazole core binds to enzymes involved in hormone regulation:

-

Targets : Aromatase (AROM), 17β-hydroxysteroid dehydrogenase (17β-HSD), and estrogen receptors (ER).

-

Docking Studies :

Comparative Reactivity in Solvent Systems

| Reaction Type | Solvent System | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Sulfamoylation | Anhydrous DMA | 40°C | None | 78–85 |

| CuAAC | t-BuOH/H<sub>2</sub>O | 65°C | CuSO<sub>4</sub>/Na ascorbate | 73–86 |

| Nucleophilic Substitution | EtOH | Reflux | None | 50–82 |

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the potential of 4-(1H-1,2,3-triazol-4-yl)phenol derivatives as inhibitors of steroid sulfatase (STS), an enzyme implicated in breast cancer progression. A series of sulfamoylated derivatives demonstrated remarkable STS inhibitory potency, with one compound exhibiting an IC50 value of 0.21 nM, significantly lower than the reference drug Irosustat (1.06 nM) . In vivo studies using a mouse model indicated that one of these compounds could induce up to 51% tumor growth inhibition without notable side effects .

Antimicrobial Activity

The triazole moiety is well-known for its antimicrobial properties. A study synthesized various 4-phenyl-[1,2,3]-triazole derivatives that showed significant antimycobacterial activity against multidrug-resistant strains of Mycobacterium tuberculosis. Some derivatives were more effective than the standard drug ethambutol . The ability of these compounds to inhibit bacterial growth positions them as promising candidates for developing new antibiotics.

Biochemical Tools

4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide functions as a non-ionic organic buffering agent suitable for cell culture applications within a pH range of 6 to 8.5. Its role as a buffering agent is crucial in maintaining optimal conditions for biochemical reactions and cell viability during experimental procedures .

Summary of Findings

Case Study 1: Inhibition of Steroid Sulfatase

A series of sulfamoylated derivatives were synthesized and evaluated for their STS inhibitory properties through radioisotope assays in MCF-7 cells. The most active compound demonstrated a five-fold increase in potency compared to existing treatments, indicating the potential for these derivatives in therapeutic applications for breast cancer .

Case Study 2: Antimycobacterial Screening

A group of small molar mass 4-phenyl-[1,2,3]-triazole derivatives was synthesized and screened against Mycobacterium tuberculosis. The study revealed that several compounds exhibited superior activity compared to traditional antibiotics, suggesting their potential use in treating resistant infections .

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide involves its interaction with specific molecular targets. For example, as a steroid sulfatase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of steroid sulfates. This inhibition can reduce the availability of active estrogens and androgens, which are crucial for the growth of hormone-dependent cancers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Phenol Derivatives with Varied Substituents

- Enzymatic Activity: Sulfamoylated derivatives (e.g., compound 6a–e in ) exhibit stronger STS binding than the hydrobromide salt, but the latter’s phenolic form allows easier dissociation post-catalysis, optimizing turnover rates .

- Antimicrobial vs. Therapeutic Focus : Bromophenyl-substituted triazoles (e.g., 9c ) prioritize antibacterial activity, while the hydrobromide derivative is tailored for enzyme inhibition, reflecting substituent-driven target specificity .

Halogenated Derivatives

- Chloro vs. Bromo Isosteres : Isostructural chloro (e.g., 4 ) and bromo (e.g., 5 ) analogs in show comparable antimicrobial activity, but brominated variants exhibit stronger van der Waals interactions due to larger atomic radius, enhancing target binding .

- Hydrobromide Salts: Compared to neutral triazole-phenol compounds, the hydrobromide salt improves aqueous solubility (e.g., molar mass = 319 g/mol for a related compound in ) and crystallinity, critical for formulation .

Click Chemistry Synthesized Triazoles

- Synthetic Efficiency : The target compound is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method shared with fluorinated triazoles () and peptidotriazoles (), yielding >95% regioselectivity for 1,4-disubstituted products .

- Green Chemistry : Solvent-free or microwave-assisted methods () reduce reaction times (<2 hours) compared to traditional thermal conditions, though hydrobromide formation may require additional purification steps.

Biological Activity

4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological profiles, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.

Chemical Structure and Synthesis

The compound features a triazole ring attached to a phenolic structure. The synthesis typically involves the reaction of phenolic compounds with azides or other triazole precursors under suitable conditions, often utilizing click chemistry techniques for efficiency and specificity.

Anticancer Properties

Recent studies have highlighted the potential of 4-(1H-1,2,3-triazol-4-yl)phenol derivatives as inhibitors of steroid sulfatase (STS), an enzyme implicated in breast cancer progression. For instance, sulfamoylated derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol exhibited significant STS inhibitory activity with IC50 values as low as 0.21 nM, which is notably more potent than existing treatments like Irosustat . The structure-activity relationship (SAR) studies indicate that substituents on the phenyl ring significantly influence inhibitory potency.

Antimicrobial Activity

The triazole moiety is well-documented for its antimicrobial properties. Compounds containing the triazole structure have shown activity against various pathogens, including bacteria and fungi. For example, derivatives of 1,2,3-triazoles have demonstrated promising antifungal activity against Candida albicans, with some compounds exhibiting MIC values significantly lower than standard treatments . The presence of electron-donating groups on the phenyl ring enhances this activity.

Anti-Tubercular Effects

Emerging research indicates that triazole derivatives may also possess anti-tubercular properties. Compounds synthesized by combining quinoline with triazole motifs have been tested against Mycobacterium tuberculosis, showing promising results with MIC values as low as 12.5 μg/mL for certain derivatives . These findings suggest that modifications to the triazole structure can enhance efficacy against resistant strains.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Enzyme Inhibition : The compound acts as an STS inhibitor by binding to the enzyme's active site, disrupting its function and leading to decreased steroid levels that promote cancer cell proliferation.

- Molecular Interactions : Molecular docking studies suggest that the triazole ring participates in hydrogen bonding and hydrophobic interactions with target proteins, enhancing binding affinity and specificity .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging phenol derivatives and triazole precursors. Key factors include solvent choice (e.g., DMF or THF), temperature (60–80°C), and catalyst loading (1–5 mol% CuI). For example, highlights the use of aryl azides and terminal alkynes in the presence of sodium ascorbate to form triazole cores, followed by hydrobromic acid treatment to yield the hydrobromide salt. Optimization requires monitoring reaction progress via TLC or HPLC to minimize side products like regioisomers .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : The triazole proton (C4-H) appears as a singlet near δ 7.8–8.2 ppm, while the phenol -OH resonance (δ 9–10 ppm) is sensitive to deuterium exchange. Aromatic protons from the phenyl group show splitting patterns consistent with substitution (e.g., para-substitution at δ 7.2–7.6 ppm) .

- IR : Stretching vibrations for the triazole ring (C=N at ~1600 cm⁻¹) and phenolic -OH (broad band ~3200–3400 cm⁻¹) confirm functional groups .

- Elemental Analysis : Experimental C, H, N values should align with calculated values (e.g., ±0.3% deviation) to verify purity .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for triazole-containing compounds during structural validation?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., triazole ring geometry) may arise from polymorphism or solvent effects. Single-crystal X-ray diffraction (SCXRD) is critical: and demonstrate that packing interactions (e.g., hydrogen bonds between phenol -OH and bromide ions) stabilize specific conformations. Refinement protocols (e.g., SHELXL) should account for thermal motion and disorder. For ambiguous cases, complementary techniques like PXRD or DFT calculations (e.g., B3LYP/6-31G*) validate experimental data .

Q. How do substituent effects on the triazole and phenol moieties influence the compound’s physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

- Solubility : Electron-withdrawing groups (e.g., bromine) enhance hydrophilicity via polar interactions, while bulky aryl groups reduce aqueous solubility. shows cyclopentyl substituents on triazole carboxamides improve lipophilicity for membrane permeability .

- Stability : Phenol hydrobromide salts are hygroscopic; storage under anhydrous conditions (argon atmosphere, desiccators) prevents decomposition. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways (e.g., oxidation of triazole rings) .

Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions. describes docking poses of triazole-thiazole hybrids in enzyme active sites, where hydrogen bonds (phenol -OH to catalytic residues) and π-π stacking (triazole to aromatic side chains) drive affinity. Free-energy perturbation (FEP) calculations quantify binding energy differences (±1 kcal/mol accuracy) .

Analytical and Experimental Design

Q. How can HPLC methods be optimized to separate this compound from synthetic byproducts?

- Methodological Answer : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA). Adjust pH to 2.5–3.0 to suppress phenol ionization, improving peak symmetry. Retention times for the target compound (~8–10 min) and byproducts (e.g., unreacted azides at 3–5 min) are monitored via UV detection (λ = 254 nm). Validate method robustness via ICH guidelines (precision RSD < 2%) .

Q. What mechanistic insights explain the regioselectivity of triazole formation in the CuAAC reaction for this compound?

- Methodological Answer : Cu(I) catalysts favor 1,4-regioisomers due to coordination with terminal alkynes. notes that steric hindrance from para-substituted phenyl groups directs cycloaddition. Kinetic studies (e.g., in situ IR monitoring) reveal faster formation of 1,4-triazoles versus 1,5-isomers under standard conditions .

Data Interpretation and Troubleshooting

Q. How should researchers address discrepancies between experimental and computational NMR chemical shifts?

- Methodological Answer : Use solvent-specific DFT calculations (e.g., PCM model for DMSO-d6). For example, shows that B3LYP/6-311++G(d,p) predicts triazole proton shifts within 0.2 ppm of experimental values. Deviations >0.5 ppm suggest conformational flexibility or proton exchange; variable-temperature NMR (VT-NMR) can clarify .

Q. What experimental controls are essential when assessing biological activity of this compound to avoid false positives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.